molecular formula C6H5F3N2O2S B2682355 Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1823967-24-3

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2682355
CAS RN: 1823967-24-3
M. Wt: 226.17
InChI Key: CUMUJMJWAUMTRU-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that likely contains carbon, hydrogen, nitrogen, sulfur, and fluorine . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their steric nature and extreme electronegativity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with trifluoromethyl groups . Trifluoromethylpyridines, for example, are synthesized using various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and FT-IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the trifluoromethyl group, which is known to affect the electron distribution, basicity, or acidity of adjoining groups and can alter the reactivity as well as the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group. For example, the minimal HOMO-LUMO energy gap of a similar compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), was found to be 4.6255 eV, indicating that the molecule is more reactive for receptors .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many trifluoromethyl-containing compounds are used in medicinal chemistry due to their unique properties .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUJMJWAUMTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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